1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Description

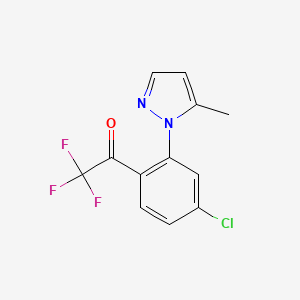

Chemical Structure: The compound (CAS 1125828-30-9) features a chlorophenyl ring substituted with a 5-methylpyrazole group at position 2 and a trifluoroethanone moiety at position 1. Its molecular formula is C₁₂H₈ClF₃N₂O, with a molecular weight of 288.65 g/mol . Physical Properties: It is stored at room temperature in a sealed container and exhibits hazards including skin irritation (H315) and acute toxicity (H302) . Applications: It serves as a critical intermediate in synthesizing telotristat ethyl, a drug for carcinoid syndrome, highlighting its pharmaceutical relevance .

Properties

IUPAC Name |

1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXBCYTZBHTXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145542 | |

| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125828-32-1 | |

| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125828-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chloro-2-(5-methyl-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method includes the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride, followed by chlorination to introduce the chloro substituent . The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring may interact with enzyme active sites, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 321-37-9 | C₈H₄ClF₃O | Lacks pyrazole ring; simpler chlorophenyl-trifluoroethanone structure | |

| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | 21579120 (PMID) | C₂₀H₁₃ClN₃O₅ | Replaces trifluoroethanone with methanone; adds nitro-furyl and methoxy groups | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | - | C₂₀H₁₃ClN₂O₂S | Substitutes trifluoroethanone with thiophene-methanone; includes hydroxyl group |

Key Observations :

Physicochemical Properties

Analysis :

Crystallographic and Computational Analysis

- Target Compound: No crystal structure reported, but similar compounds (e.g., ) use SHELX and ORTEP for structural determination .

- Multiwfn Analysis: Trifluoroethanone derivatives show distinct electron density profiles; the target’s fluorine atoms likely increase electrophilicity at the ketone group .

Biological Activity

Overview

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique trifluoromethyl group and pyrazole ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone |

| CAS Number | 1125828-32-1 |

| Molecular Formula | C12H8ClF3N2O |

| Molecular Weight | 292.65 g/mol |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially facilitating interactions with lipid membranes and proteins. The pyrazole ring is thought to interact with enzyme active sites, which may lead to the inhibition or modulation of various enzymatic activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several pyrazole derivatives against common pathogens. The results indicated that some derivatives demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cell Viability Assays : In a series of experiments involving K562 cancer cells, compounds structurally related to this compound were tested for cytotoxicity using MTT assays. The findings revealed that these compounds could induce apoptosis in a dose-dependent manner .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a lead candidate in drug discovery. For example:

- Anticancer Activity : Preliminary screenings have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the specific mechanisms and pathways involved.

- Cholinesterase Inhibition : Some studies have explored the compound's effect on cholinesterase enzymes, which are critical in neurotransmission. Inhibitory activity against these enzymes could position this compound as a candidate for treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone?

- Methodology : A stepwise approach is optimal. Begin with halogenation of the phenyl ring, followed by coupling with a substituted pyrazole. For example:

Chlorination : Introduce the chloro group at the 4-position of the phenyl ring using electrophilic substitution (e.g., Cl₂/FeCl₃).

Pyrazole coupling : Utilize Ullmann or Buchwald-Hartwig coupling to attach the 5-methyl-1H-pyrazole moiety at the 2-position of the phenyl ring.

Trifluoroacetylation : Introduce the trifluoroethanone group via Friedel-Crafts acylation with trifluoroacetic anhydride.

- Key considerations : Monitor reaction intermediates using TLC or HPLC to avoid side products. Yields can vary based on steric hindrance from the pyrazole and chloro groups .

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra to confirm substituent positions. The deshielding effect of the trifluoroacetyl group (δ ~180 ppm in ) and pyrazole protons (δ 6.5–8.5 ppm in ) are diagnostic.

- IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Validation : Compare spectral data with structurally analogous compounds, such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone derivatives .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Ventilation : Use fume hoods due to volatile trifluoroacetyl groups and potential chloro-based byproducts.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the trifluoroethanone moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Methodology :

- Software : Use SHELXL for refinement, which handles disorders and twinning common in halogenated aromatic systems.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence trends.

- Data collection : Optimize resolution (<1.0 Å) to reduce thermal motion artifacts.

Q. What are best practices for determining X-ray structures of trifluoroethanone derivatives?

- Crystallization : Use slow evaporation with dichloromethane/hexane (1:3) to obtain single crystals.

- Data collection :

- Temperature : 100 K to minimize thermal displacement.

- Radiation : Mo-Kα (λ = 0.71073 Å) for high-resolution data.

- Refinement parameters :

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| R-factor (final) | <0.05 | |

| Twinning fraction | 0.35–0.45 |

Q. How can the compound’s potential as a kinase inhibitor be assessed via structure-based drug design?

- Methodology :

Docking studies : Use AutoDock Vina to predict binding to Jak2’s ATP-binding pocket (PDB: 4BBE). The pyrazole moiety may mimic adenine interactions.

SAR analysis : Compare inhibitory activity (IC₅₀) against analogs with varying substituents (e.g., 5-methyl vs. 3-methyl pyrazole).

Cellular assays : Test proliferation inhibition in Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) using MTT assays.

- Reference : AZD1480, a pyrazole-containing Jak2 inhibitor, showed IC₅₀ = 0.26 nM in enzymatic assays .

Q. How can tautomeric forms of the pyrazole moiety be analyzed in different solvents?

- Methodology :

- NMR titration : Dissolve the compound in DMSO-d₆ and CDCl₃ to observe proton shifts indicative of tautomerism (e.g., NH vs. CH signals).

- X-ray crystallography : Compare solid-state structures in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents to identify dominant tautomers.

Q. What are common impurities or byproducts during synthesis?

- Byproducts :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.